cis-2-Buten-1-Ol

Vue d'ensemble

Description

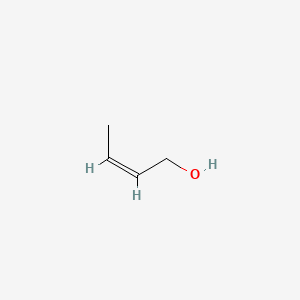

cis-2-Buten-1-Ol, also known as crotyl alcohol, is an organic compound with the molecular formula C₄H₈O. It is a primary alcohol with a double bond between the second and third carbon atoms in the butene chain. This compound exists in two geometric isomers: (E)-2-buten-1-ol and (Z)-2-buten-1-ol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-2-Buten-1-Ol can be synthesized through various methods. One common method involves the reduction of crotonaldehyde using sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of 1-butyne .

Industrial Production Methods: Industrial production of 2-buten-1-ol often involves the isomerization of 3-methyl-3-buten-1-yl acetate in the presence of a palladium catalyst. This process is carried out under hydrogenation conditions at elevated temperatures .

Analyse Des Réactions Chimiques

Types of Reactions: cis-2-Buten-1-Ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form crotonaldehyde or crotonic acid.

Reduction: Reduction of 2-buten-1-ol can yield butanol.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Crotonaldehyde, crotonic acid.

Reduction: Butanol.

Substitution: Various substituted butenols.

Applications De Recherche Scientifique

Structure and Isomerism

Cis-2-buten-1-ol exists in two geometric isomers: (E)-2-buten-1-ol and (Z)-2-buten-1-ol. The (Z) configuration is noted for its hydroxyl group being on the same side as the double bond, influencing its chemical reactivity and applications.

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to crotonaldehyde or crotonic acid.

- Reduction : Can yield butanol.

- Nucleophilic Substitution : Forms different derivatives, making it valuable in creating complex molecules .

Biochemical Studies

In biological research, this compound acts as a reagent in biochemical assays. Its ability to form hydrogen bonds due to the hydroxyl group enhances its reactivity with biological macromolecules, facilitating studies on enzyme kinetics and protein interactions .

Pharmaceutical Synthesis

The compound is utilized in the synthesis of various pharmaceuticals. Its structural properties enable the formation of bioactive compounds that can interact with biological targets effectively, making it a key player in drug development processes .

Industrial Applications

This compound finds applications in several industrial sectors:

- Fragrance and Flavoring Production : Used as a precursor for synthesizing aromatic compounds due to its pleasant odor profile.

- Production of Butyl Rubber : Acts as a feedstock for producing butyl rubber, which is essential in tire manufacturing and other applications .

Case Study 1: Use in Green Chemistry

Research emphasizes the role of this compound in green chemistry initiatives. It has been explored as a solvent alternative due to its lower toxicity compared to conventional solvents. Studies illustrate successful applications in waterborne paints and coatings, showcasing its effectiveness while minimizing environmental impact .

Case Study 2: Biomarker Potential

Recent studies have identified this compound as a potential biomarker for dietary fat consumption. Its presence has been detected in fats and oils, indicating its utility in nutritional studies and food science research .

Mécanisme D'action

The mechanism of action of 2-buten-1-ol involves its interaction with various molecular targets. For instance, it can undergo addition reactions with electrophiles or nucleophiles due to the presence of the double bond. The hydroxyl group allows it to participate in hydrogen bonding and other interactions .

Comparaison Avec Des Composés Similaires

cis-2-Buten-1-Ol (Z)-isomer: This isomer differs in the spatial arrangement of the substituents around the double bond.

Butanol: A saturated alcohol with similar properties but lacks the double bond.

Crotonaldehyde: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group

Uniqueness: this compound is unique due to its combination of a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

Introduction

Cis-2-buten-1-ol, a primary alcohol with the molecular formula , is part of a class of organic compounds known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology, environmental science, and food chemistry. Despite its potential applications, research on its biological activity remains limited. This article aims to consolidate existing knowledge on the biological properties of this compound, supported by data tables and relevant case studies.

This compound is characterized by its structure as a primary alcohol. Its IUPAC name is (2Z)-but-2-en-1-ol, and it has several synonyms, including 2-buten-1-ol and butenyl alcohol. The chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 72.1057 g/mol |

| Boiling Point | 100 °C |

| Density | 0.81 g/cm³ |

| Solubility | Soluble in water |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been identified in various plant extracts, suggesting a role in plant defense mechanisms against pathogens. A study utilizing gas chromatography-mass spectrometry (GC-MS) revealed that compounds similar to this compound showed significant antibacterial activity against common bacterial strains .

Potential Biomarker

This compound has been detected in fats and oils, indicating its potential as a biomarker for the consumption of these food products. Its presence in biological samples could be utilized to trace dietary habits and nutritional intake .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects. A study exploring the neuroprotective potential of various alcohols highlighted that certain primary alcohols could mitigate oxidative stress in neuronal cells, although specific studies on this compound are still needed for conclusive evidence .

Study 1: Antimicrobial Activity

In a comparative study of essential oils from various plants, this compound was isolated and tested for its antimicrobial efficacy. The results demonstrated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Study 2: Dietary Biomarker Research

Research involving human dietary studies found that this compound levels correlated with the intake of specific fats and oils. This finding supports its role as a potential biomarker for dietary assessment and could lead to further investigations into its metabolic pathways .

Propriétés

IUPAC Name |

(Z)-but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCASXYBKJHWFMY-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884032 | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

120.00 to 122.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4088-60-2, 6117-91-5 | |

| Record name | (2Z)-2-Buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4088-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotyl alcohol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004088602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-ol, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CROTYL ALCOHOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6GGS58T62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.